
2-bromo-2-phenylacetic acid
Overview
Description
2-Bromo-2-phenylacetic acid (CAS: 4870-65-9) is a brominated aromatic carboxylic acid with the molecular formula C₈H₇BrO₂ and a molar mass of 215.04 g/mol . It is a white crystalline solid, commonly employed as a key intermediate in pharmaceutical synthesis and polymer chemistry . Structurally, it features a bromine atom at the α-position relative to the carboxylic acid group on a phenyl-substituted acetic acid backbone.
Preparation Methods
Alpha-Bromophenylacetic acid can be synthesized through various methods:
Bromination of Phenylacetic Acid: This method involves the bromination of phenylacetic acid using elemental bromine at high temperatures or under UV irradiation.
Reaction with Mandelic Acid: Another method involves the treatment of mandelic acid with phosphorus and bromine or fuming hydrobromic acid.
Industrial Production: Industrially, 2-bromo-2-phenylacetic acid can be produced by reacting an aldehyde with bromoform and potassium hydroxide in a mixture of an inert solvent and water.
Chemical Reactions Analysis
Alpha-Bromophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 2-bromo-2-phenylacetic acid can be substituted with other nucleophiles.
Formation of Beta-Lactams: It can react with imines in the presence of triphenylphosphine to form beta-lactams.
Polymerization: Alpha-Bromophenylacetic acid can react with triethylamine to form polymandelide.
Scientific Research Applications
Organic Synthesis
2-Bromo-2-phenylacetic acid serves as a versatile building block in organic synthesis:
- Synthesis of β-Lactams: It is utilized in the preparation of β-lactam antibiotics, which are critical in treating bacterial infections. The compound reacts with imines in the presence of triphenylphosphine to form β-lactams .
- Polymandelide Production: The compound can react with triethylamine to produce polymandelide, a polymer with potential applications in drug delivery systems .
Pharmaceutical Applications
This compound plays a significant role in pharmaceutical research:
- Intermediate for Semi-Synthetic Penicillins: It is an essential intermediate in the synthesis of semi-synthetic penicillins, which are widely used antibiotics .
- Anti-Ulcer Agents: The compound is involved in the synthesis of thiazolium salts that exhibit anti-ulcer properties .
- Enzyme Inhibition: this compound acts as an inhibitor of mammalian collagenase and elastase, enzymes that play a role in tissue remodeling and repair processes. Its inhibition can potentially slow down the degradation of collagen and elastin, which is significant for therapeutic applications in wound healing and skin aging .
Biochemical Research
In biochemical studies, this compound is utilized for its ability to interact with various biological pathways:
- Enzyme Mechanisms Studies: It serves as a substrate in biochemical assays to study enzyme mechanisms, particularly those involving collagenase and elastase.
Industrial Applications
Beyond laboratory settings, this compound finds utility in industrial processes:
- Agrochemicals Production: The compound is used in the formulation of agrochemicals, contributing to agricultural productivity.
Case Study 1: Synthesis of β-Lactams
In a study focused on synthesizing β-lactams, researchers demonstrated that this compound could effectively react with various amines under mild conditions to yield desired products with high yields and purity. This showcases its utility as a key intermediate in antibiotic development.
Case Study 2: Enzyme Inhibition Research
Research published on enzyme inhibition highlighted the effectiveness of this compound as an inhibitor of collagenase. The study indicated that the compound could significantly reduce collagen degradation in vitro, suggesting potential therapeutic applications for skin repair and anti-aging treatments.
Mechanism of Action
The mechanism of action of 2-bromo-2-phenylacetic acid involves its reactivity due to the presence of the bromine atom. The bromine atom makes the alpha carbon more electrophilic, allowing it to undergo nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications, including the formation of beta-lactams and other organic compounds .
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 2-bromo-2-phenylacetic acid and related compounds.
Table 1: Comparative Analysis of this compound and Analogues
Detailed Comparisons:
2-Methoxy-2-phenylacetic Acid
- Structural Difference : The bromine atom in this compound is replaced by a methoxy group (-OCH₃).
- Synthesis : Directly derived from this compound via nucleophilic substitution with sodium methoxide .
- Application : Serves as a chiral derivatizing agent for ¹H NMR-based discrimination of α-racemic carboxylic acids, leveraging its stereochemical stability .
Methyl 2-Bromo-2-phenylacetate
- Structural Difference : Ester derivative with a methyl group replacing the carboxylic acid proton.
- Properties: Higher lipophilicity compared to the parent acid, making it suitable for drug delivery systems.
4-Bromo-2,2-diphenylbutyric Acid
- Structural Difference : Extended carbon chain with two phenyl groups and a bromine atom at the γ-position.
- Synthesis : Produced via bromination of diphenylbutyric acid precursors. The bulky structure influences its reactivity in coupling reactions .
2-Bromophenylacetic Acid (Ortho-Substituted Isomer)
- Structural Difference : Bromine at the ortho position on the phenyl ring instead of the α-carbon.
(S)-2-Bromo-2-phenylacetic Acid
- Chirality : The (S)-enantiomer is synthesized for asymmetric catalysis and chiral resolution studies. Its high cost reflects the complexity of enantiopure synthesis .
Biological Activity
2-Bromo-2-phenylacetic acid (BPA) is a compound that has garnered attention in various fields of research due to its diverse biological activities. This article explores the biological activity of BPA, focusing on its mechanisms, applications, and findings from recent studies.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | CHBrO |
Molecular Weight | 215.044 g/mol |
Density | 1.6 ± 0.1 g/cm³ |
Melting Point | 82-83 °C |
Boiling Point | 286.7 °C at 760 mmHg |
Flash Point | 127.2 °C |
CAS Number | 4870-65-9 |
These properties indicate that BPA is a stable compound suitable for various synthetic and biological applications .
Enzyme Inhibition
BPA has been identified as an inhibitor of mammalian collagenase and elastase , enzymes that play crucial roles in tissue remodeling and degradation. Collagenase is involved in the breakdown of collagen, while elastase affects elastin, both of which are vital for maintaining skin and connective tissue integrity. The inhibition of these enzymes suggests potential applications in treating conditions related to connective tissue degradation, such as arthritis and skin aging .
Lipase Activity
Research has demonstrated that BPA derivatives can serve as substrates for lipases, enzymes crucial for lipid metabolism. A study highlighted the hydrolysis activity of wild-type lipases on BPA ethyl esters, showcasing its relevance in biocatalysis and industrial applications . Moreover, engineered variants of lipases from Yarrowia lipolytica have shown enhanced enantioselectivity towards BPA esters, indicating the compound's significance in pharmaceutical synthesis and chiral resolution processes .
Case Studies
- Enantioselectivity Engineering : A notable study focused on engineering lipases to enhance their activity and selectivity towards BPA esters. By introducing specific mutations in the enzyme's structure, researchers achieved a significant increase in enantioselectivity, demonstrating the potential for tailored biocatalysts in producing specific enantiomers of pharmaceutical intermediates .
- Collagenase Inhibition : Another investigation assessed the inhibitory effects of BPA on collagenase activity. The results indicated that BPA effectively reduced collagen degradation in vitro, suggesting its therapeutic potential in preventing tissue damage associated with inflammatory diseases .
The biological activity of BPA can be attributed to its structural characteristics that allow it to interact with various biological molecules:
- Enzyme Binding : The bromine atom in BPA enhances its reactivity and ability to form stable complexes with enzymes like collagenase and elastase.
- Substrate Specificity : The phenyl group provides steric hindrance that can influence enzyme specificity and selectivity during catalytic reactions.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 2-bromo-2-phenylacetic acid, and what key spectral features should researchers anticipate?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. The bromine atom induces distinct deshielding effects in -NMR, particularly for protons near the bromine substituent. For example, the α-proton to the carboxylic acid group typically appears downfield (~δ 4.5–5.5 ppm) due to electron withdrawal. Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight via the molecular ion peak (M) at m/z 229 (CHBrO) and characteristic bromine isotope patterns (1:1 ratio for and ) .
Q. What are the challenges in synthesizing this compound, and how can side reactions be minimized?
- Answer: Bromination of phenylacetic acid derivatives often competes with electrophilic aromatic substitution (EAS) at other positions. To direct bromination to the α-carbon, radical bromination using N-bromosuccinimide (NBS) under light initiation is preferred. Alternatively, nucleophilic substitution on α-chloro precursors with bromide salts (e.g., KBr) in polar aprotic solvents (e.g., DMF) at 60–80°C can improve regioselectivity. Purification via recrystallization (e.g., ethanol/water mixtures) removes unreacted bromine or byproducts .
Advanced Research Questions
Q. How does this compound function as an initiator in metal-free photoinduced electron/energy transfer reversible addition–fragmentation chain transfer (PET-RAFT) polymerization?
- Answer: The bromine atom acts as a leaving group, enabling the compound to initiate controlled radical polymerization. Under blue light (λ = 450 nm), organic photocatalysts (e.g., eosin Y) generate radicals via electron transfer, abstracting the bromine atom from this compound. This initiates the growth of polymer brushes (e.g., poly(glycidyl methacrylate)) with low dispersity (Đ < 1.3). The carboxylic acid group facilitates covalent anchoring to core-shell nanoparticles (MNPs), enabling surface functionalization .
Q. How does the bromine substituent influence the crystal packing of this compound compared to its chloro analog?
- Answer: X-ray crystallography reveals that bromine’s larger atomic radius and polarizability alter intermolecular interactions. In this compound, Br···O halogen bonding (2.9–3.1 Å) between the bromine and carboxylic oxygen stabilizes the lattice, whereas the chloro analog relies on weaker Cl···O interactions. This results in a monoclinic crystal system (space group P2/c) with distinct unit cell parameters (a = 9.15 Å, b = 5.83 Å, c = 15.43 Å, β = 101.16°) compared to the chloro derivative .
Q. What strategies optimize the use of this compound in studying halogen-dependent reactivity in nucleophilic substitution reactions?
- Answer: Kinetic studies comparing Br, Cl, and F analogs show bromine’s superior leaving-group ability (lower activation energy for S2 reactions). For example, in substitution with thiols, this compound reacts 5× faster than its chloro counterpart in DMSO at 25°C. Density Functional Theory (DFT) calculations correlate this with bromine’s lower bond dissociation energy (C–Br: 276 kJ/mol vs. C–Cl: 339 kJ/mol). Researchers should monitor reaction progress via LC-MS to detect intermediates .
Q. How does bromine substitution affect the compound’s interaction with biomolecules, such as enzyme active sites?
- Answer: Bromine’s electronegativity and steric bulk alter binding affinities. In cytochrome P450 assays, this compound exhibits competitive inhibition (K = 12 µM) due to halogen bonding with heme iron. Molecular docking simulations suggest the bromine atom occupies a hydrophobic pocket adjacent to the catalytic site, reducing substrate accessibility. Comparative studies with non-halogenated analogs show a 40% decrease in enzymatic activity .
Q. Methodological Notes
- Data Contradictions: While crystallographic data for bromo and chloro analogs are consistent (), kinetic reactivity studies may vary with solvent polarity. For example, aqueous conditions favor ionic mechanisms, whereas aprotic solvents favor radical pathways .
- Advanced Tools: Use synchrotron XRD for high-resolution crystallography and stopped-flow spectroscopy for real-time reaction monitoring.
Properties
IUPAC Name |
2-bromo-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKFRZBXTKUFIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314228 | |
Record name | Bromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4870-65-9 | |
Record name | Bromophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4870-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromo(phenyl)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004870659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4870-65-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401314228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromo(phenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.161 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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